

Application Notes & Protocols: Characterization of 2'-Amino-2'-deoxyadenosine

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Compound of Interest

Compound Name: 2'-Amino-2'-deoxyadenosine

Cat. No.: B084144

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical techniques for the characterization of **2'-Amino-2'-deoxyadenosine**, a modified nucleoside of interest in drug discovery and development. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are provided, along with a summary of key quantitative data.

Physicochemical Properties

2'-Amino-2'-deoxyadenosine is a purine nucleoside analog. A summary of its key physicochemical properties is presented in Table 1.

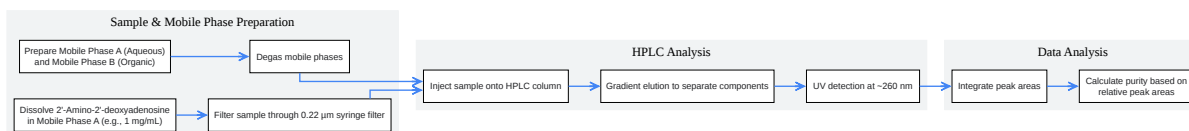
Table 1: Physicochemical Properties of **2'-Amino-2'-deoxyadenosine**

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₄ N ₆ O ₃	PubChem[1][2]
Molecular Weight	266.26 g/mol	PubChem[1][2]
CAS Number	10414-81-0	PubChem[2]
Appearance	White to pale yellow or pale cream powder	Thermo Fisher Scientific[3]
Purity (typical)	≥97.5% (HPLC)	Thermo Fisher Scientific[3]
Melting Point	Not available	
Solubility	Soluble in water	

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for assessing the purity of **2'-Amino-2'-deoxyadenosine** and for monitoring its stability. A reversed-phase HPLC method is generally suitable for the separation of this polar compound from related impurities.

Experimental Workflow for HPLC Analysis



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Caption: General workflow for the HPLC analysis of **2'-Amino-2'-deoxyadenosine**.

Protocol: Reversed-Phase HPLC for 2'-Amino-2'-deoxyadenosine

This protocol is a starting point and may require optimization for specific instrumentation and impurity profiles. Methods for similar compounds like 2'-deoxyadenosine often utilize C18 columns.^[4]

Instrumentation and Columns:

- HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV detector.
- Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

Reagents:

- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 10 mM Ammonium Acetate in Water (HPLC grade).
- Mobile Phase B: Acetonitrile (HPLC grade).
- Sample Diluent: Mobile Phase A or a mixture of Mobile Phase A and B that ensures sample solubility.

Procedure:

- Sample Preparation: Accurately weigh and dissolve the **2'-Amino-2'-deoxyadenosine** sample in the sample diluent to a final concentration of approximately 0.5-1.0 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30 °C
 - Detection Wavelength: 260 nm

- Injection Volume: 10 μ L
- Gradient Program:
 - 0-5 min: 5% B
 - 5-25 min: 5% to 95% B (linear gradient)
 - 25-30 min: 95% B
 - 30.1-35 min: 5% B (re-equilibration)

Data Analysis:

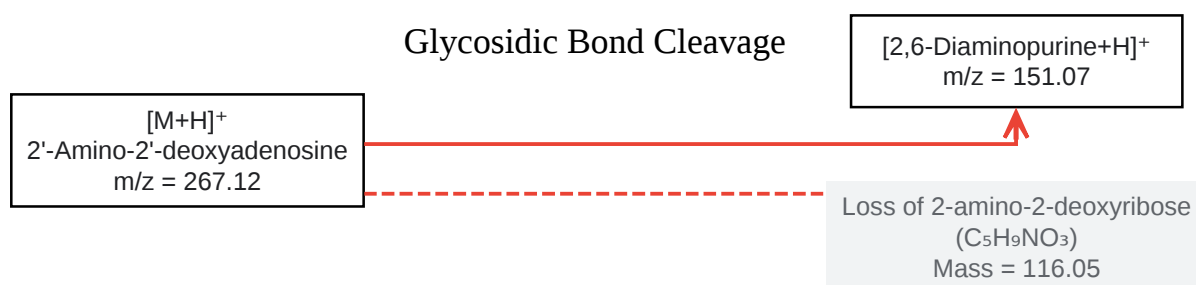
- The purity of **2'-Amino-2'-deoxyadenosine** is determined by calculating the percentage of the main peak area relative to the total area of all peaks detected in the chromatogram.

Mass Spectrometry for Structural Confirmation

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of **2'-Amino-2'-deoxyadenosine**. Electrospray ionization (ESI) is a suitable ionization technique for this polar molecule.

Expected Fragmentation Pattern

The fragmentation of nucleosides in MS/MS typically involves the cleavage of the glycosidic bond between the purine base and the deoxyribose sugar.[5] For **2'-Amino-2'-deoxyadenosine**, the protonated molecule $[M+H]^+$ is expected. The major fragment ion would result from the loss of the deoxyribose moiety, yielding the protonated 2,6-diaminopurine base.



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Caption: Expected primary fragmentation of **2'-Amino-2'-deoxyadenosine** in positive ion ESI-MS/MS.

Protocol: LC-MS Analysis of 2'-Amino-2'-deoxyadenosine

Instrumentation:

- An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

Procedure:

- LC Separation: Utilize the HPLC method described in Section 2. The mobile phase should be compatible with MS (e.g., using formic acid or ammonium acetate instead of TFA).
- MS Parameters (Positive Ion Mode):
 - Ion Source: Electrospray Ionization (ESI)
 - Capillary Voltage: 3.5 - 4.5 kV
 - Drying Gas Temperature: 300 - 350 °C
 - Drying Gas Flow: 8 - 12 L/min
 - Nebulizer Pressure: 30 - 40 psi
 - Scan Range (MS1): m/z 100 - 500
 - Collision Energy (MS/MS): Varies by instrument; typically ramped (e.g., 10-40 eV) to observe fragmentation.

Data Analysis:

- Extract the mass spectrum for the peak corresponding to **2'-Amino-2'-deoxyadenosine**.
- Confirm the presence of the $[M+H]^+$ ion at the expected m/z.

- Perform MS/MS on the $[M+H]^+$ ion and identify the characteristic fragment ions.

Table 2: Expected Mass Spectrometry Data for **2'-Amino-2'-deoxyadenosine**

Ion	Calculated m/z	Observed m/z (Typical)
$[M+H]^+$	267.1200	~267.1
$[M+Na]^+$	289.1019	~289.1
$[2,6\text{-Diaminopurine}+H]^+$	151.0723	~151.1

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms in **2'-Amino-2'-deoxyadenosine**. Both 1H and ^{13}C NMR are essential for unambiguous structure confirmation. While a complete, assigned spectrum for **2'-Amino-2'-deoxyadenosine** is not readily available in the literature, the assignments for the closely related 2'-deoxyadenosine provide a strong basis for interpretation.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Table 3: Predicted 1H and ^{13}C NMR Chemical Shifts for **2'-Amino-2'-deoxyadenosine**

Note: These are predicted values based on the known shifts of 2'-deoxyadenosine and the expected influence of the 2'-amino group. Actual values may vary depending on the solvent and experimental conditions.

Position	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
Purine Base		
H-2	~8.1	~152
H-8	~8.3	~140
C-2	-	~152.5
C-4	-	~149.0
C-5	-	~119.5
C-6	-	~156.0
C-8	-	~140.0
Deoxyribose Moiety		
H-1'	~6.3	~84.0
H-2'	~3.0-3.5	~55-60
H-3'	~4.5	~71.0
H-4'	~4.0	~88.0
H-5'a, H-5'b	~3.6, ~3.7	~62.0
Amino Groups		
2-NH ₂	Broad singlet	-
6-NH ₂	Broad singlet	-

Protocol: NMR Sample Preparation and Acquisition

Sample Preparation:

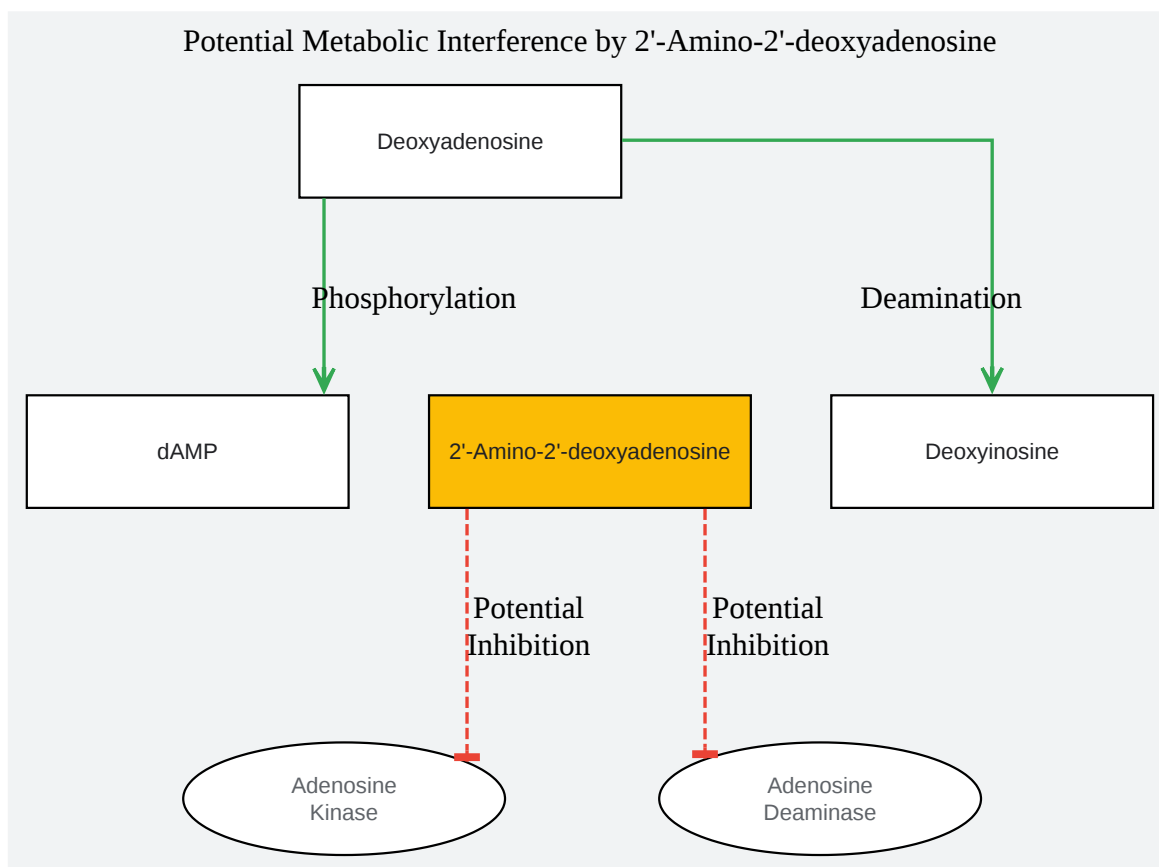
- Dissolve 5-10 mg of **2'-Amino-2'-deoxyadenosine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
- Transfer the solution to a 5 mm NMR tube.

NMR Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Experiments:
 - ^1H NMR: Standard 1D proton experiment.
 - ^{13}C NMR: Proton-decoupled 1D carbon experiment.
 - 2D NMR (for full assignment): COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Potential Metabolic Pathway Involvement

Analogs of deoxyadenosine are known to interfere with cellular metabolic pathways. For example, 2-chloro-2'-deoxyadenosine is known to inhibit the phosphorylation and deamination of deoxyadenosine.^[9] This suggests that **2'-Amino-2'-deoxyadenosine** could potentially be a substrate or inhibitor for enzymes involved in purine metabolism, such as adenosine deaminase or nucleoside kinases.



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Caption: Potential points of interference of **2'-Amino-2'-deoxyadenosine** in the metabolic pathways of deoxyadenosine.

X-ray Crystallography

To date, a public crystal structure for **2'-Amino-2'-deoxyadenosine** has not been deposited in major crystallographic databases. Characterization by single-crystal X-ray diffraction would provide definitive proof of its three-dimensional structure and stereochemistry. Should a crystal structure become available, the data would be presented as in Table 4.

Table 4: X-ray Crystallographic Data for **2'-Amino-2'-deoxyadenosine** (Hypothetical)

Parameter	Value
Crystal System	e.g., Orthorhombic
Space Group	e.g., P2 ₁ 2 ₁ 2 ₁
Unit Cell Dimensions	
a (Å)	
b (Å)	
c (Å)	
α (°)	90
β (°)	90
γ (°)	90
Volume (Å ³)	
Z	
Calculated Density (g/cm ³)	
Resolution (Å)	
R-factor	
R-free	

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